4,6-Difluorobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
4,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
InChI Key |
FGRDQHHMFXMKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4,6 Difluorobenzo D Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. researchgate.net For fluorinated compounds such as 4,6-Difluorobenzo[d]oxazole, multinuclear NMR experiments are particularly informative, leveraging the distinct properties of ¹H, ¹³C, and ¹⁹F nuclei.
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide the foundational map of the carbon-hydrogen framework. In a typical this compound structure, the chemical shifts and coupling patterns are highly influenced by the electronegative fluorine atoms and the heterocyclic oxazole (B20620) ring.
¹H NMR: The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of two fluorine atoms at positions 4 and 6 introduces specific splitting patterns (coupling) with adjacent protons. For instance, the proton at position 5 would be split by both fluorine atoms, and the proton at position 7 would be split by the fluorine at position 6. The single proton on the oxazole ring (H-2) is also distinctly observed, often as a singlet, in a downfield region.
¹³C NMR: The carbon signals are spread over a wider chemical shift range. Carbons directly bonded to fluorine (C-4 and C-6) exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and are significantly shifted downfield. The carbons of the oxazole ring (C-2, C-3a, C-7a) have characteristic chemical shifts that aid in their assignment. The analysis of chemical shifts in ¹³C NMR spectra is a key method for characterizing substitution patterns in heterocyclic compounds. researchgate.net
Table 1: Typical NMR Data for a Substituted this compound Moiety
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Coupling Constants (Hz) |
| H-2 | 8.0 - 8.5 | - | - |
| C-2 | 150 - 155 | - | - |
| C-3a | - | 138 - 142 | - |
| C-4 | - | 155 - 160 (d) | ¹JCF ≈ 240-260 |
| H-5 | 7.0 - 7.4 (dd) | - | ³JHF, ⁴JHH |
| C-5 | - | 100 - 105 (dd) | ²JCF, ³JCF |
| C-6 | - | 158 - 163 (d) | ¹JCF ≈ 245-265 |
| H-7 | 7.2 - 7.6 (d) | - | ⁴JHF |
| C-7 | - | 110 - 115 (d) | ²JCF |
| C-7a | - | 145 - 150 | - |
Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets. Chemical shifts are approximate and vary with substitution and solvent.
While 1D NMR provides essential data, 2D NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity of protons H-5 and H-7 on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the carbon signal for each protonated carbon (C-2, C-5, C-7).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining the stereochemistry and conformation of derivatives. For instance, NOE correlations could reveal the spatial proximity of a substituent on the oxazole ring to a proton on the benzene ring. ipb.pt
Vibrational Spectroscopy for Functional Group and Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular fingerprint.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound derivatives, key IR bands are expected for the aromatic system, the oxazole ring, and the carbon-fluorine bonds. The characterization of intermediates and final products in the synthesis of fluorinated benzoxazoles can be effectively monitored using IR spectroscopy. mdpi.commagritek.com Calculated frequencies and intensities often show good agreement with experimental values. researchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where the frequency shift of the scattered light provides information about the vibrational modes. arxiv.org While IR is sensitive to polar bonds and asymmetric vibrations, Raman is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic C=C bonds and other symmetric stretching modes within the fused ring system. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal for trace-level detection. rsc.orgosaka-u.ac.jp
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Typically weak to medium intensity. |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Multiple bands, often strong in both IR and Raman. |
| C=N Stretch (Oxazole) | 1610 - 1650 | 1610 - 1650 | Characteristic of the oxazole ring. |
| C-O-C Stretch (Oxazole) | 1200 - 1280 | 1200 - 1280 | Asymmetric stretch, usually strong in IR. |
| C-F Stretch | 1100 - 1350 | 1100 - 1350 | Strong and characteristic absorption in IR. |
| Ring Breathing Modes | 900 - 1100 | 900 - 1100 | Often strong in Raman, provides a fingerprint of the ring system. |
| C-H Out-of-Plane Bend | 750 - 900 | Weak | Strong in IR, indicative of substitution pattern. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for the confirmation of molecular structures and the elucidation of fragmentation pathways of novel compounds. For fluorinated benzoxazole (B165842) derivatives, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns influenced by the presence and position of the fluorine atoms. While specific fragmentation data for this compound is not extensively documented in publicly available literature, general principles observed for fluorinated aromatic compounds and other benzoxazole derivatives allow for the prediction of its likely fragmentation pathways.
The introduction of fluorine atoms into a molecule often directs the fragmentation process. In the case of fluorinated derivatives of bisphenols, for instance, sequential losses of radicals and neutral fragments are observed, leading to the formation of stable carbenium ions. McLafferty-type rearrangements have also been noted between the native structure and introduced substituents. nih.gov For polyfluoroalkyl compounds, electron ionization can induce unusual fragmentations, such as the formation of five-membered ring intermediates. nih.gov
For a compound like this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the oxazole ring and the loss of CO or HCN, a common feature in the mass spectra of oxazoles. The presence of fluorine atoms would influence the stability of the resulting fragment ions. The fragmentation of fluorinated compounds can be complex, with rearrangements and the formation of various fluorinated ions.
A hypothetical fragmentation pattern for this compound under electron ionization is presented in the table below, based on established fragmentation mechanisms of related compounds.
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M]⁺• | C₇H₃F₂NO⁺• | Molecular ion, confirms the molecular weight. |
| [M - CO]⁺• | C₆H₃F₂N⁺• | Loss of carbon monoxide from the oxazole ring. |
| [M - HCN]⁺• | C₆H₂F₂O⁺• | Loss of hydrogen cyanide, another characteristic fragmentation of the oxazole ring. |
| [C₆H₃F₂]⁺ | Fragment corresponding to the difluorobenzene moiety after ring cleavage. |
This table is a predictive representation based on general fragmentation patterns of related compounds and not on experimental data for this compound.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
For instance, the crystal structure of fluorinated benzoxazole-terminated liquid crystals reveals how fluorine substitution can significantly influence molecular packing and mesomorphic properties. nih.govnih.gov The introduction of fluorine atoms can lead to a variety of non-covalent interactions, including hydrogen bonds, π–π stacking, and halogen bonds, which dictate the supramolecular architecture. bohrium.com
In a hypothetical crystal structure of this compound, one would anticipate a planar benzoxazole core. The fluorine atoms at positions 4 and 6 would influence the electronic distribution and could participate in intermolecular interactions such as C–H···F and F···F contacts. The crystal packing would likely be governed by a combination of π–π stacking interactions between the aromatic rings and electrostatic interactions involving the fluorine and oxygen atoms. The analysis of Hirshfeld surfaces for related fluorinated triazoles has shown significant contributions from H···F interactions in the crystal packing. bohrium.com
The table below summarizes the expected crystallographic parameters and key intermolecular interactions for a crystalline form of this compound, based on data from analogous structures.
| Parameter | Expected Value/Observation | Reference/Analogy |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. |
| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for racemic or achiral molecules. |
| Key Intermolecular Interactions | π–π stacking, C–H···F, C–H···N, C–H···O | Based on studies of other fluorinated heterocyclic compounds. researchgate.net |
| Effect of Fluorine | Increased molecular planarity, potential for halogen bonding. | Observed in fluorinated liquid crystals. nih.gov |
This table is predictive and based on crystallographic data of analogous compounds.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies
Advanced spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing crucial data on reaction kinetics, intermediates, and mechanisms. For the synthesis of benzoxazole derivatives, in situ monitoring using techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully employed. magritek.comacs.orgresearchgate.net These methods allow for the non-invasive tracking of reactant consumption and product formation over time.
The synthesis of this compound, typically involving the condensation of a substituted o-aminophenol with a carboxylic acid derivative, can be monitored in situ to optimize reaction conditions and understand the reaction mechanism. For example, a flow FTIR and NMR setup can be used to detect reaction intermediates and determine the rate-determining step of benzoxazole synthesis. magritek.comacs.orgfao.org
Furthermore, ultrafast spectroscopic techniques, such as femtosecond time-resolved fluorescence and transient absorption spectroscopy, can be used to study the excited-state dynamics of benzoxazole derivatives. nih.govacs.orgacs.org These studies are particularly relevant for understanding the photophysical properties of these compounds, which is important for their application in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, studies on 2-(2′-hydroxyphenyl)-benzoxazole (HBO) have elucidated the dynamics of excited-state intramolecular proton transfer (ESIPT), a process that occurs on the femtosecond timescale. nih.govelsevierpure.com
The kinetic data obtained from in situ monitoring can be used to develop reaction models and optimize synthetic protocols. The table below illustrates the type of data that can be obtained from such studies.
| Kinetic Parameter | Method of Determination | Significance |
| Reaction Rate Constant (k) | In situ NMR or FTIR spectroscopy | Quantifies the speed of the reaction. |
| Reaction Order | Method of initial rates using in situ data | Determines the dependency of the rate on reactant concentrations. |
| Activation Energy (Ea) | Arrhenius plot from temperature-dependent kinetic runs | Indicates the energy barrier for the reaction. |
| Lifetime of Excited States | Femtosecond time-resolved fluorescence spectroscopy | Provides insight into the photophysical stability and deactivation pathways. nih.gov |
This table represents the types of kinetic and photophysical data that can be acquired through advanced spectroscopic monitoring.
Theoretical and Computational Investigations of 4,6 Difluorobenzo D Oxazole
Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For 4,6-Difluorobenzo[d]oxazole, MD simulations can reveal its conformational landscape by exploring different spatial arrangements of the molecule and their relative energies. libretexts.orgnih.gov This is particularly useful for understanding how the molecule might flex and adapt its shape.
Furthermore, MD simulations are crucial for investigating how this compound might interact with biological targets, such as proteins or enzymes. nih.govnih.gov By simulating the compound in a solvated, dynamic environment with a target macromolecule, researchers can predict binding modes, interaction energies, and the stability of the resulting complex. eco-vector.commdpi.com This information is vital in the context of drug design, helping to understand the structural basis for a molecule's biological activity. nih.gov
Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR chemical shifts, vibrational frequencies)
Computational models can accurately predict various spectroscopic parameters for this compound, aiding in its experimental characterization.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using DFT methods, such as the GIAO (Gauge-Independent Atomic Orbital) method. frontiersin.orgresearchgate.net These calculations help in assigning experimental NMR signals and can provide insights into the electronic environment of each atom. schrodinger.com For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly valuable. schrodinger.com
Vibrational Frequencies: The calculation of vibrational frequencies using computational methods provides a theoretical infrared (IR) spectrum. readthedocs.ioq-chem.com This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). gaussian.com The resulting frequencies correspond to specific molecular vibrations (stretching, bending), which can be compared with experimental IR and Raman spectra to confirm the molecule's structure. crystalsolutions.euuni-rostock.de It is critical that these calculations are performed on a geometry that has been fully optimized at the same level of theory. gaussian.com
Table 2: Predicted Spectroscopic Data for this compound Illustrative data based on typical computational predictions for fluorinated aromatic compounds.
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (aromatic) | 7.0 - 7.5 ppm |
| ¹³C NMR Chemical Shift (C-F) | 150 - 160 ppm (JC-F ≈ 240-250 Hz) |
| ¹⁹F NMR Chemical Shift | -110 to -120 ppm |
| C-F Stretch Vibrational Frequency | 1200 - 1250 cm⁻¹ |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.majddtonline.info For derivatives of this compound, a QSAR model could be developed to predict a specific activity, such as enzyme inhibition or antimicrobial potency. analis.com.my
This process involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative. imist.ma Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that relates these descriptors to the observed activity. analis.com.my A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. jddtonline.infonih.gov
Computational Design and Screening of Novel this compound-Based Materials
The principles of computational chemistry can be extended to the in silico design and screening of novel materials based on the this compound scaffold. core.ac.ukaps.org By creating virtual libraries of derivatives with different substituents, it is possible to screen for compounds with desirable properties for specific applications, such as in organic electronics.
For instance, in the design of new organic semiconductors, DFT calculations can predict the HOMO-LUMO levels, band gap, and charge transport properties of various this compound-based polymers. nih.govacs.org This high-throughput computational screening allows for the rapid identification of promising candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells, significantly accelerating the materials discovery process. researchgate.net
Mechanistic Studies of Reactions Involving 4,6 Difluorobenzo D Oxazole
Elucidation of Reaction Pathways and Transition States for Synthesis
The synthesis of benzoxazoles, including fluorinated derivatives, often involves cyclization reactions. smolecule.com Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction pathways. e3s-conferences.org For instance, in related heterocyclic syntheses, transition state calculations have been used to understand the stereoselectivity of cyclization processes. e3s-conferences.org These studies analyze the relative energies of various possible transition states, such as boat-like and chair-like conformations, to predict the major product. e3s-conferences.org
In a typical synthesis, the formation of the oxazole (B20620) ring may proceed through an initial nucleophilic attack followed by cyclization and dehydration. The specific pathway and the energies of the transition states are influenced by factors such as the solvent, temperature, and the nature of the catalyst, if any. e3s-conferences.org For example, the use of different mediating agents like tetra-n-butylammonium fluoride (B91410) (TBAF) or trifluoroacetic acid (TFA) can lead to different transition state geometries and, consequently, different product diastereomers. e3s-conferences.org
A plausible synthetic route to a related compound, 4,6-difluorobenzo[d]oxazol-2(3H)-one, involves a catalyst-free tandem rearrangement/aziridination/ring-expansion reaction. smolecule.com Another general approach is the direct fluorination of a benzoxazole (B165842) precursor using electrophilic fluorinating agents. evitachem.com
| Synthetic Step | Key Mechanistic Feature | Influencing Factors |
| Cyclization | Formation of the oxazole ring via intramolecular nucleophilic attack. | Solvent, Temperature, Catalyst |
| Stereo-determining Step | Passage through the lowest energy transition state (e.g., boat vs. chair). | Mediating Agent (e.g., TBAF, TFA) |
| Fluorination | Electrophilic attack by a fluorinating agent on the benzoxazole core. | Fluorinating Agent (e.g., Selectfluor) |
Mechanistic Probes for Nucleophilic and Electrophilic Transformations at the Benzo[d]oxazole Core
The benzoxazole core of 4,6-difluorobenzo[d]oxazole is susceptible to both nucleophilic and electrophilic attack, with the fluorine atoms playing a crucial role in directing these transformations.
Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the benzene (B151609) ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atoms themselves can act as leaving groups when attacked by strong nucleophiles under suitable conditions. smolecule.comevitachem.com This allows for the introduction of a variety of functional groups onto the benzoxazole core. The reactivity of related chloromethyl-substituted benzothiazoles highlights the potential for nucleophilic substitution at side chains as well.
Electrophilic Substitution: While the fluorine atoms deactivate the ring towards electrophilic attack, substitution can still occur, typically at positions not occupied by fluorine. semanticscholar.org The oxazole ring itself can be protonated at the nitrogen atom. semanticscholar.org The regioselectivity of electrophilic substitution is governed by the combined directing effects of the fused oxazole ring and the fluorine substituents.
Role of Fluorine Atoms in Influencing Reaction Kinetics, Thermodynamics, and Regioselectivity
The two fluorine atoms at the 4- and 6-positions of the benzo[d]oxazole core have a profound impact on the molecule's reactivity.
Kinetics: The strong electron-withdrawing inductive effect of fluorine atoms significantly influences reaction rates. For nucleophilic aromatic substitution, this effect accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. Conversely, it slows down electrophilic aromatic substitution by destabilizing the positively charged Wheland intermediate.
Regioselectivity: The fluorine atoms are powerful ortho,para-directors for electrophilic attack due to their ability to donate a lone pair of electrons through resonance. However, their strong inductive deactivation often leads to substitution at other available positions. In nucleophilic substitution reactions, the positions activated by the fluorine atoms (ortho and para to them) are the most likely sites of attack.
The unique electronic properties conferred by the fluorine atoms are a key feature of this compound class, influencing not only reactivity but also potential biological interactions by enhancing properties like lipophilicity and metabolic stability. smolecule.com
Catalytic Cycles and Intermediate Identification in Metal-Mediated Transformations
Metal-mediated cross-coupling reactions are a powerful tool for the functionalization of heterocyclic compounds, including benzoxazoles. beilstein-journals.org While specific studies on this compound are not abundant, the general mechanisms of these reactions provide a framework for understanding its potential transformations.
A typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, involves a catalytic cycle consisting of three main steps: evitachem.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the Pd(II) center.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.
In the context of this compound, a bromo- or iodo-substituted derivative could be used as a substrate in such reactions. chemscene.com The identification of intermediates in these catalytic cycles is often achieved through a combination of spectroscopic techniques and computational studies. For example, in related systems, bismuth-catalyzed hydrodefluorination has been shown to proceed through a Bi(I)/Bi(III) redox cycle involving C-F oxidative addition and C-H reductive elimination. researchgate.net Similarly, copper-catalyzed syntheses of oxazoles have been proposed to proceed through intermediates formed by the coordination of the metal to the reactants, followed by intramolecular cyclization and dehydration. jsynthchem.com
| Catalytic Step | Description | Key Intermediate |
| Oxidative Addition | The metal catalyst inserts into a carbon-halogen or carbon-triflate bond. | Pd(II) or other metal(II/III) species |
| Transmetalation | Transfer of an organic fragment from one metal to another. | Metal complex with both coupling partners |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the active catalyst. | Final product and regenerated catalyst |
Intramolecular Rearrangements and Cycloaddition Mechanisms
While specific studies on intramolecular rearrangements of this compound are limited, the broader chemistry of oxazoles and related heterocycles suggests potential pathways. For instance, thermal or photochemical conditions can sometimes induce rearrangements in heterocyclic systems. The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, for example, is proposed to occur via a nitrenoid-like transition state. mdpi.com
Oxazoles can also participate in cycloaddition reactions, most notably the Diels-Alder reaction where they can act as dienes. semanticscholar.org The reaction of oxazoles with singlet oxygen, a [4+2] cycloaddition, has been studied mechanistically, with computational methods used to determine the enthalpy barriers and identify the most favorable reaction channels. researchgate.netresearchgate.net The presence of substituents on the oxazole ring can influence the stability of the resulting endoperoxide and subsequent ring-opened products. researchgate.net For this compound, the fused benzene ring and the fluorine substituents would significantly influence the dienophilic character and the regioselectivity of any cycloaddition reaction.
Another relevant reaction type is the [4+1] cycloaddition of difluorocarbene with certain amidines to form oxazoline (B21484) derivatives, which proceeds through a zwitterionic intermediate. researchgate.net
Applications of 4,6 Difluorobenzo D Oxazole in Advanced Chemical Synthesis and Materials Science
Role as a Privileged Scaffold and Building Block in Organic Synthesis
While specific documented applications of 4,6-Difluorobenzo[d]oxazole are still emerging in the scientific literature, the benzoxazole (B165842) core, particularly when functionalized with fluorine, is recognized as a "privileged scaffold." nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the synthesis of bioactive molecules. nih.gov The presence of two fluorine atoms on the benzene (B151609) ring of this compound is anticipated to enhance its utility in several areas of advanced organic synthesis.
Construction of Complex Polyheterocyclic Systems
The development of synthetic routes to complex polyheterocyclic systems is a significant endeavor in organic chemistry, driven by the prevalence of such motifs in natural products and pharmaceuticals. While direct examples involving this compound are not extensively reported, the general reactivity of the benzoxazole nucleus suggests its potential as a building block. The fluorine substituents can influence the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing a handle for the controlled construction of more elaborate molecular architectures.
Design of Chiral Ligands in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral ligands, which are essential components of asymmetric catalysts, often feature rigid heterocyclic backbones to create a well-defined chiral environment around a metal center. Although the direct application of this compound in this area is not yet established, its rigid, planar structure makes it an attractive candidate for the design of novel chiral ligands. The introduction of chirality, for instance by attaching a chiral substituent to the oxazole (B20620) ring, could lead to new classes of ligands for a variety of asymmetric transformations. The electronic-withdrawing nature of the fluorine atoms could also modulate the electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and enantioselectivity.
Application in Total Synthesis of Natural Products and Bioactive Molecules
The benzoxazole moiety is a recurring structural motif in a wide array of natural products and biologically active compounds. nih.govcbijournal.com Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Consequently, this compound represents a valuable synthon for the preparation of fluorinated analogues of known bioactive molecules. While specific total syntheses employing this exact building block are not prominent in the current literature, the overarching principle of utilizing fluorinated heterocycles to access novel and potentially more potent bioactive compounds is a thriving area of research.
Advanced Materials Science Applications and Functional Materials Development
The unique electronic and photophysical properties of fluorinated aromatic compounds make them highly desirable for applications in materials science. The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), influence intermolecular packing, and enhance thermal and oxidative stability.
Optoelectronic and Photonic Materials (e.g., for UV-Vis absorption, fluorescence, polymers)
Derivatives of benzoxazole are known to exhibit interesting photophysical properties, including fluorescence. mdpi.com Fluorination can further modulate these properties. Research on related fluorinated benzoxazole-terminated liquid crystals has demonstrated that the position of fluorine substitution can significantly impact properties such as birefringence and dielectric anisotropy, which are crucial for applications in liquid crystal displays and other photonic devices. nih.govmdpi.com While specific data for this compound is limited, it is plausible that its derivatives could exhibit tailored UV-Vis absorption and fluorescence characteristics suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The electron-withdrawing nature of the difluorinated benzene ring can influence the intramolecular charge transfer (ICT) characteristics of donor-acceptor type chromophores, potentially leading to tunable emission wavelengths and improved quantum yields.
Table 1: Potential Photophysical Properties of this compound Derivatives (Hypothetical)
| Derivative Type | Expected Absorption Range (nm) | Expected Emission Range (nm) | Potential Application |
| Donor-Substituted | 320-380 | 400-500 | Blue-emitting materials for OLEDs |
| Extended π-Conjugation | 350-450 | 450-600 | Components for white-light emitting devices |
| With ICT character | 400-500 | 500-650 | Fluorescent sensors, electrochromic materials |
This table is illustrative and based on general principles of fluorinated chromophores. Experimental data for specific this compound derivatives is required for confirmation.
Polymer Chemistry and Conjugated Systems for Electronic Applications
Conjugated polymers containing fluorinated heterocyclic units are at the forefront of research for organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of fluorine atoms into the polymer backbone can lower the HOMO energy level, leading to higher open-circuit voltages in OPVs and improved air stability in OFETs. nsrrc.org.tw While research has focused on analogous structures like difluorobenzoxadiazole, the principles are applicable to this compound. tue.nlresearchgate.net
Poly(benzoxazole imide)s (PBOIs) containing fluorine have been investigated for their low dielectric constants, making them suitable for applications in microelectronics. acs.org The introduction of the 4,6-difluorobenzoxazole unit into a polymer chain could similarly impart desirable properties such as high thermal stability, good solubility for processing, and tailored electronic characteristics.
Table 2: Predicted Impact of Incorporating this compound into Conjugated Polymers
| Property | Predicted Effect | Rationale |
| HOMO Energy Level | Lowered | Strong electron-withdrawing effect of two fluorine atoms. |
| Solubility | Potentially Improved | Fluorine substitution can reduce intermolecular aggregation. |
| Thermal Stability | Enhanced | Strong C-F bonds and stable aromatic structure. |
| Open-Circuit Voltage (in OPVs) | Increased | Due to the lowered HOMO energy level. |
| Air Stability (in OFETs) | Improved | Lower susceptibility to oxidation. |
This table represents expected trends based on established principles in conjugated polymer design. Empirical validation is necessary.
Role in Sensing and Detection Technologies
The benzoxazole moiety is an established fluorophore, and its incorporation into larger molecular systems has been pivotal in creating fluorescent chemosensors. These sensors operate on principles such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), enabling the detection of various analytes, especially metal ions. uniurb.itmdpi.com
Derivatives of the core benzoxazole structure have been engineered into macrocyclic ligands capable of selectively binding specific metal ions. For instance, a cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore unit demonstrates selective detection of Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions in aqueous media. mdpi.com In such systems, the benzoxazole component acts as the signaling unit. Upon coordination with the target metal ion, the electronic properties of the fluorophore are modulated, leading to a measurable change in fluorescence emission. This "turn-on" or "turn-off" response allows for the quantification of the analyte. uniurb.itmdpi.com Similarly, a novel benzo[d]thiazole derivative, a related heterocyclic compound, was developed as a selective fluorescent chemosensor for the Aluminum ion (Al³⁺) with a low detection limit of 24 nM. nih.gov
While specific studies focusing solely on this compound are emerging, the introduction of two electron-withdrawing fluorine atoms onto the benzene ring is expected to significantly influence the photophysical properties of the molecule. This substitution can alter the energy levels of the molecular orbitals, potentially leading to shifts in absorption and emission wavelengths and improving the quantum yield. These modifications can be harnessed to fine-tune the selectivity and sensitivity of chemosensors, making the 4,6-difluorobenzoxazole scaffold a promising platform for developing next-generation sensors for environmental and biological monitoring.
Targeted Biological Activity Investigations (Mechanistic Focus)
The rigid, heterocyclic structure of this compound, combined with the metabolic stability and unique electronic character imparted by fluorine atoms, makes it a privileged scaffold in medicinal chemistry. Research has focused on understanding the specific molecular mechanisms through which its derivatives exert biological effects.
Molecular Interaction Profiling with Biological Targets (e.g., enzyme inhibition/activation)
Derivatives containing fluorinated benz-heterocyclic cores have been identified as potent and highly specific enzyme inhibitors, often engaging in unique interaction mechanisms with their biological targets.
A prominent example is seen in the inhibition of the bacterial cell division protein FtsZ by 2,6-difluorobenzamide (B103285) derivatives. nih.govnih.gov FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the future division site in bacteria, making it an attractive target for novel antibiotics. These difluorinated compounds were found to target Staphylococcus aureus FtsZ, inducing a dose-dependent increase in its GTPase activity. This accelerated GTP hydrolysis promotes the rate of FtsZ polymerization and leads to the formation of overly stable polymers. nih.gov The stabilization of these polymers disrupts the normal dynamics of the Z-ring, ultimately inhibiting cell division and leading to bacterial death. nih.gov
In another class of related compounds, difluoromethyl-1,3,4-oxadiazoles have been shown to be mechanism-based, essentially irreversible inhibitors of Histone Deacetylase 6 (HDAC6). nih.govchemrxiv.org These inhibitors operate through a sophisticated two-step, slow-binding "induced-fit" mechanism. nih.govchemrxiv.org The enzyme's active site, containing a critical zinc ion, catalyzes the hydrolytic ring-opening of the oxadiazole moiety of the inhibitor. This enzymatic reaction generates a deprotonated difluoroacetylhydrazide intermediate, which then acts as the potent inhibitory species. This active form coordinates strongly with the zinc ion in the active site, leading to a very slow dissociation rate and essentially irreversible inhibition. nih.gov
These examples highlight the sophisticated ways in which fluorinated heterocyclic compounds can interact with enzymes, going beyond simple competitive binding to include allosteric modulation and enzyme-activated irreversible inhibition.
Receptor Binding Affinity Assessment for Molecular Recognition
The ability of this compound derivatives to specifically recognize and bind to biological receptors is fundamental to their therapeutic potential. Quantitative binding assays are crucial for elucidating these interactions.
Studies on a series of benzoxazolone derivatives have demonstrated their ability to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key protein involved in the inflammatory response triggered by bacterial lipopolysaccharides (LPS). nih.gov MD2 is an accessory protein to Toll-like receptor 4 (TLR4) and is directly involved in recognizing LPS. By inhibiting the LPS-MD2 interaction, these compounds can block the downstream inflammatory signaling cascade.
Binding affinity was quantified using biophysical techniques such as biological layer interferometry (BLI). The most active benzoxazolone derivative was found to bind directly to the MD2 protein with a dissociation constant (Kᵈ) of 1.52 x 10⁻⁶ M, indicating a strong binding interaction. nih.gov Further mechanistic studies, including a bis-ANS displacement assay, confirmed that these compounds competitively inhibit the binding of a probe to the MD2 protein, validating it as their direct molecular target. nih.gov
The following table summarizes the inhibitory activity of representative benzoxazolone derivatives against the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), a downstream consequence of MD2 activation.
| Compound | IL-6 Inhibition IC₅₀ (μM) | Reference |
|---|---|---|
| Compound 3c | 10.14 ± 0.08 | nih.gov |
| Compound 3d | 5.43 ± 0.51 | nih.gov |
| Compound 3g | 5.09 ± 0.88 | nih.gov |
These data demonstrate the capacity of the benzoxazole scaffold to facilitate high-affinity molecular recognition, forming the basis for the development of targeted therapeutics.
Antimicrobial, Antiviral, and Antifungal Activity Studies (mechanism-focused)
Derivatives of benzoxazole and related fluorinated heterocycles have been investigated for their efficacy against a range of pathogenic microorganisms, with a focus on elucidating their specific mechanisms of action.
Antimicrobial Mechanism: A key antibacterial mechanism for related 2,6-difluorobenzamide derivatives is the inhibition of the bacterial cell division protein FtsZ. nih.govnih.gov By promoting excessive polymerization and stabilization of FtsZ filaments, these compounds disrupt the formation and function of the Z-ring, which is essential for bacterial cytokinesis. This leads to the inhibition of cell division and a bactericidal effect against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Antiviral Mechanism: The antiviral potential of related benzoxazole derivatives has been linked to the inhibition of crucial viral enzymes. For example, nitrobenzoxadiazole derivatives have shown activity against the influenza A virus. nih.gov The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex (PB1, PB2, and PA proteins) essential for viral genome replication. Specifically, these compounds are thought to disrupt the critical protein-protein interaction between the PA and PB1 subunits, thereby disabling the polymerase and halting viral replication. nih.gov Other general antiviral mechanisms include blocking viral entry into host cells, inhibiting genome replication through chain termination, or preventing the release of new virions from infected cells. ebsco.comnih.gov
Antifungal Mechanism: The mechanisms of antifungal action for related benz-heterocycles are often multifaceted. One primary mode of action involves disrupting the integrity of the fungal cell wall and membrane. For instance, N-phenacyldibromobenzimidazoles have been shown to cause irreversible damage to the fungal cell membrane. mdpi.com They also affect the cell wall by inducing β-D-glucanase, an enzyme that degrades a key structural component of the fungal cell wall. mdpi.com Another critical antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol synthesis pathway, these compounds disrupt membrane fluidity and function, leading to fungal cell death.
Anti-inflammatory and Antioxidant Potential (mechanism-focused)
The benzoxazole scaffold has been explored for its potential to mitigate inflammation and oxidative stress, two interconnected pathological processes.
Anti-inflammatory Mechanism: A specific mechanism for the anti-inflammatory action of benzoxazole derivatives is the inhibition of the MD2/TLR4 signaling pathway. nih.gov As previously discussed, by binding to the MD2 protein, these compounds block the recognition of bacterial LPS, a potent trigger of inflammation. This prevents the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines like IL-6 and TNF-α. Another common anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com
Antioxidant Mechanism: The antioxidant activity of organic molecules is their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can cause cellular damage. The primary mechanisms by which phenolic antioxidants achieve this are through Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). nih.govdntb.gov.ua While the this compound core lacks a classic phenolic hydroxyl group, the aromatic system can still participate in electron transfer reactions to scavenge free radicals. The presence of strongly electron-withdrawing fluorine atoms significantly modulates the electron density of the benzoxazole ring system. This alteration influences the molecule's redox potential, affecting its ability to donate an electron to neutralize a radical species. The stability of the resulting radical cation is a key determinant of antioxidant capacity. nih.gov By modifying these electronic properties, the difluoro substitutions can tune the antioxidant potential of the core structure.
Future Directions and Emerging Research Avenues for 4,6 Difluorobenzo D Oxazole
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in the manufacturing of fine chemicals and active pharmaceutical ingredients. For 4,6-Difluorobenzo[d]oxazole, the adoption of flow chemistry offers numerous advantages for scalable production. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the potentially exothermic and rapid reactions often involved in heterocyclic synthesis. researchgate.netmdpi.com This precise control can lead to higher yields, improved purity profiles, and enhanced safety, particularly when handling unstable intermediates. researchgate.netmdpi.com
An efficient multistep flow process for synthesizing highly functionalized benzoxazoles has been reported, which involves the transformation of 3-halo-N-acyl anilines. researchgate.netmdpi.com This process utilizes base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form unstable lithiated benzoxazole (B165842) intermediates, which are then quenched in-line. researchgate.netmdpi.com The ability of flow technology to minimize the residence time of these unstable species is key to reducing byproduct formation. mdpi.com
Furthermore, the integration of automated synthesis platforms can accelerate the exploration of the chemical space around the this compound core. These platforms, which can include robotic systems and pre-filled reagent cartridges, facilitate high-throughput screening of reaction conditions and the rapid generation of derivative libraries. researchgate.netmorressier.com By automating the entire synthesis, purification, and analysis workflow, researchers can significantly reduce development timelines and costs. researchgate.net For instance, the Synple automated synthesis platform, in partnership with Merck, offers a range of reagent cartridges for various reaction classes, including N-heterocycle formation, which could be adapted for the synthesis of this compound derivatives. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Benzoxazoles
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often challenging, requires process re-optimization. | More straightforward by extending run time or "numbering-up" reactors. |
| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |
| Safety | Larger volumes of hazardous materials and unstable intermediates. | Smaller reaction volumes at any given time, enhanced containment. researchgate.net |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. mdpi.com |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent process parameters. |
Exploration of Bio-orthogonal Reactions and Click Chemistry Modalities
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable tools for chemical biology, enabling the labeling and tracking of biomolecules in their natural environment. The this compound scaffold presents an intriguing candidate for the development of new bio-orthogonal probes. The introduction of suitable functional handles onto the benzoxazole ring could allow it to participate in well-established bio-orthogonal ligations.
One of the most prominent examples of bio-orthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govdtic.mil Future research could focus on synthesizing derivatives of this compound bearing either a terminal alkyne or an azide (B81097) group. Such derivatives could then be used to conjugate the benzoxazole moiety to biomolecules for applications in drug delivery, diagnostics, and imaging. nih.gov The high reliability, specificity, and biocompatibility of the resulting 1,2,3-triazole linkage make this an attractive strategy. jetir.org
Beyond CuAAC, other bio-orthogonal reactions could be explored. The Staudinger ligation, involving the reaction of an azide with a phosphine, and strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a cytotoxic copper catalyst, are viable alternatives. nih.gov The unique electronic properties conferred by the fluorine atoms on the this compound ring may influence the kinetics and selectivity of these reactions, a research area ripe for investigation.
Table 2: Key Bio-orthogonal Reactions and Their Potential Application to this compound
| Reaction | Key Functional Groups | Advantages for Biological Systems | Potential for this compound |
|---|---|---|---|
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | High efficiency, reliability, and specificity. nih.gov | Derivatization with an azide or alkyne for conjugation. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for live-cell imaging. | Functionalization with an azide to react with strained alkyne probes. |
| Staudinger Ligation | Azide, Triarylphosphine | Forms a stable amide bond. nih.gov | Azide-functionalized derivatives for phosphine-mediated labeling. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | Extremely fast reaction kinetics. | Introduction of a strained alkene/alkyne for rapid ligation with tetrazine probes. |
Advanced In Situ and Real-Time Characterization Techniques
A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. Advanced in situ and real-time characterization techniques offer a window into the reacting system, allowing for the direct observation of intermediates and the tracking of reactant and product concentrations over time.
The use of in operando flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy has been demonstrated to be a powerful combination for elucidating the mechanism of benzoxazole synthesis. organic-chemistry.org By integrating flow cells into NMR and FTIR spectrometers, researchers can continuously monitor the reaction mixture as it flows through the reactor. organic-chemistry.org This approach allows for the detection of low-concentration, short-lived intermediates that might be missed by traditional offline analysis. organic-chemistry.org Applying this methodology to the synthesis of this compound could provide crucial insights into the role of the fluorine substituents in the reaction pathway and help to identify rate-determining steps. organic-chemistry.org
These techniques are particularly well-suited for integration with the flow chemistry platforms discussed in section 7.1. The real-time data acquisition enables rapid process optimization and the development of robust kinetic models. This data-rich approach to chemical synthesis is a cornerstone of modern process development, leading to more efficient, reliable, and safer manufacturing processes.
Development of Biorenewable and Sustainable Synthesis Routes
The principles of green chemistry encourage the use of renewable feedstocks and the minimization of environmental impact. Future research on this compound should prioritize the development of biorenewable and sustainable synthesis routes. A key starting material for many benzoxazole syntheses is 2-aminophenol. researchgate.net Traditionally derived from petrochemical sources, there is growing interest in producing aminophenols from biomass.
Lignin, a major component of lignocellulosic biomass, is a rich source of phenolic compounds that could serve as precursors for the synthesis of key intermediates. researchgate.netnih.gov Research is ongoing to develop catalytic methods for the selective conversion of lignin-derived phenols into valuable aromatic chemicals. researchgate.net For example, strategies are being explored to convert p-hydroxybenzoate, found in plants like poplar, into p-aminophenol. researchgate.net This biomass-derived p-aminophenol could then potentially be further functionalized and used in the synthesis of benzoxazole derivatives. Additionally, a continuous reaction system combining a metal catalyst with a biocatalyst has been described for the synthesis of aminophenols from nitroaromatic compounds, highlighting a path towards more sustainable production methods. mdpi.com
In addition to biorenewable feedstocks, the broader principles of sustainable synthesis should be applied. This includes the use of greener solvents (such as water or ethanol), the development of recyclable catalysts (like nanocatalysts), and the use of energy-efficient reaction technologies such as microwave or ultrasound irradiation. mdpi.com Several studies have already demonstrated the successful synthesis of benzoxazoles using these green chemistry approaches. mdpi.com
Multidisciplinary Approaches in Interface with Nanoscience and Supramolecular Chemistry
The convergence of organic synthesis with nanoscience and supramolecular chemistry offers exciting new possibilities for this compound.
In the realm of nanoscience , the use of nanocatalysts for the synthesis of benzoxazoles is a rapidly developing area. mdpi.commdpi.com Nanoparticles, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity compared to their bulk counterparts. mdpi.com Various nanocatalysts, including those based on iron, copper, and cadmium oxides, have been successfully employed in benzoxazole synthesis, offering advantages such as mild reaction conditions, high yields, and easy catalyst recovery and reuse. nih.gov Future work could focus on designing novel nanocatalysts specifically tailored for the efficient synthesis of this compound, potentially enabling new reaction pathways or improving the efficiency of existing ones.
Supramolecular chemistry , which focuses on the non-covalent interactions between molecules, can be leveraged to create novel materials and functional systems based on this compound. The fluorine atoms in the molecule can participate in hydrogen bonding and other non-covalent interactions, influencing how the molecules self-assemble into larger, ordered structures. This has been explored in the context of fluorinated benzoxazole-terminated liquid crystals, where the fluorine substituents affect the material's electro-optical properties. By understanding and controlling these intermolecular forces, it may be possible to design new liquid crystals, gels, or other functional materials with tailored properties. The planar structure of the benzoxazole core also allows for π-π stacking interactions, which are fundamental in the design of organic electronic materials.
Q & A
What are the common synthetic routes for 4,6-Difluorobenzo[d]oxazole, and how are they optimized for yield and purity?
Basic
The synthesis of this compound typically involves halogenation and cyclization steps. For example, fluorination of benzo[d]oxazole precursors using reagents like Selectfluor™ or DAST under controlled conditions (0–60°C, 12–24 hours) can introduce fluorine atoms at positions 4 and 6 . Cyclization of α-acyl-amino ketones via Robinson-Gabriel synthesis (using POCl₃ or PPA as catalysts) is another route . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during fluorination .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) when characterizing this compound derivatives?
Advanced
Discrepancies between NMR and HRMS data often arise from impurities or dynamic molecular interactions. Strategies include:
- Cross-validation : Use complementary techniques (e.g., ¹³C NMR, DEPT-135) to confirm carbon environments .
- Isotopic labeling : Introduce ¹⁹F or ¹³C isotopes to track fluorine/carbon positions .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- HRMS fragmentation analysis : Match observed fragments to in silico-predicted patterns (e.g., via MassFrontier) .
What strategies are effective in enhancing the metabolic stability of this compound-based pharmacophores without compromising target binding affinity?
Advanced
Fluorine substitution at positions 4 and 6 improves metabolic stability by blocking cytochrome P450 oxidation sites . Further strategies:
- Deuterium incorporation : Replace hydrogen at labile positions (e.g., C-5) to slow metabolism .
- Bioisosteric replacement : Substitute the oxazole ring with thiazole or imidazole to maintain binding while altering metabolic pathways .
- Pro-drug design : Mask polar groups (e.g., amides) with enzymatically cleavable moieties (e.g., esters) .
- In vitro assays : Use liver microsomes or hepatocyte models to quantify metabolic half-life improvements .
Which characterization techniques are critical for confirming the structure of this compound intermediates?
Basic
Key techniques include:
- ¹H/¹⁹F NMR : Identify proton and fluorine environments (e.g., δ 7.2–8.1 ppm for aromatic protons; δ −110 to −120 ppm for fluorines) .
- HRMS : Confirm molecular formula (e.g., C₇H₃F₂NO, [M+H]+ = 156.0264) .
- IR spectroscopy : Detect functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
- X-ray crystallography : Resolve regiochemistry of fluorine substitution .
How do reaction conditions influence regioselectivity in the functionalization of this compound at the C-2 position?
Advanced
Regioselectivity is controlled by:
- Electrophilic substitution : Electron-withdrawing fluorine atoms direct electrophiles to the electron-rich C-2 position. Use mild Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Catalysts : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) enables C-2 arylation .
- Solvent polarity : Non-polar solvents (e.g., toluene) favor C-2 substitution over competing C-5 reactions .
- Temperature : Higher temperatures (80–100°C) accelerate kinetically controlled C-2 reactions .
What are the key considerations in designing bioactivity assays for this compound derivatives targeting kinase inhibition?
Basic
Design principles include:
- Enzyme selection : Use recombinant kinases (e.g., EGFR, VEGFR) in radiometric or fluorescence-based assays .
- Cellular models : Validate activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or ATP-lite assays .
- Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .
- IC₅₀ determination : Use dose-response curves (0.1–100 μM) to quantify potency .
How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
Advanced
Sustainable approaches include:
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 24 hours) and energy use .
- Ionic liquids : Replace volatile solvents (e.g., DCM) with recyclable ionic liquids (e.g., [BMIM][BF₄]) .
- Catalyst recycling : Use magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for >90% recovery in cross-coupling reactions .
- Solvent-free conditions : Perform cyclization under neat conditions at 80°C to eliminate waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
